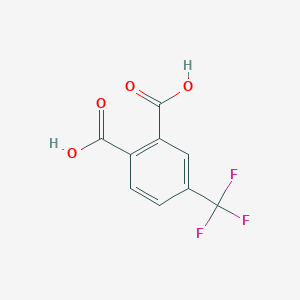

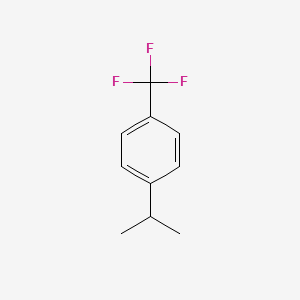

![molecular formula C10H12N2S B1297725 (5,6-Dihydro-4H-[1,3]thiazin-2-yl)-phényl-amine CAS No. 3420-40-4](/img/structure/B1297725.png)

(5,6-Dihydro-4H-[1,3]thiazin-2-yl)-phényl-amine

Vue d'ensemble

Description

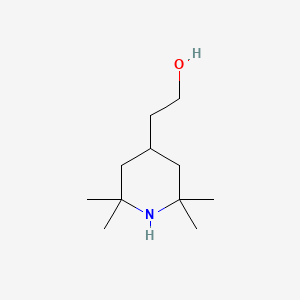

N-Phenyl-5,6-dihydro-4H-1,3-thiazin-2-amine is a chemical compound with the molecular formula C10H12N2S . It has a molecular weight of 192.28 g/mol . The compound is also known by several synonyms, including (5,6-Dihydro-4H-[1,3]thiazin-2-yl)-phenyl-amine and N-[(2E)-1,3-Thiazinan-2-ylidene]aniline .

Molecular Structure Analysis

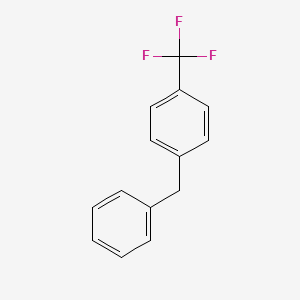

The molecular structure of N-Phenyl-5,6-dihydro-4H-1,3-thiazin-2-amine consists of a phenyl group (a benzene ring) attached to a 5,6-dihydro-4H-1,3-thiazin-2-amine group . The InChI (IUPAC International Chemical Identifier) for the compound is InChI=1S/C10H12N2S/c1-2-5-9(6-3-1)12-10-11-7-4-8-13-10/h1-3,5-6H,4,7-8H2,(H,11,12) .Physical And Chemical Properties Analysis

N-Phenyl-5,6-dihydro-4H-1,3-thiazin-2-amine has a molecular weight of 192.28 g/mol . It has a hydrogen bond donor count of 1 and a hydrogen bond acceptor count of 2 . The compound has a rotatable bond count of 2 . The exact mass and the monoisotopic mass of the compound are 192.07211956 g/mol . The topological polar surface area of the compound is 49.7 Ų .Applications De Recherche Scientifique

Importance médicale

Les dérivés de la thiazine, comme le composé en question, sont biologiquement actifs et jouent un rôle important dans le traitement de diverses maladies . Ils montrent des résultats prometteurs à des degrés divers, où ils agissent comme agents antibactériens, antifongiques, antitumoraux, antipaludiques, antinéoplasiques, antiviraux, anti-inflammatoires, analgésiques et anticancéreux .

Agonistes des récepteurs cannabinoïdes

Les dérivés de la 2-arylimino-5,6-dihydro-4H-1,3-thiazine, qui incluent le composé, agissent comme agonistes des récepteurs cannabinoïdes pour les récepteurs CB1 et CB2 et ont été trouvés pour avoir une activité analgésique .

Protection contre les radiations

Le composé et ses dérivés ont été trouvés pour avoir des effets protecteurs contre les lésions hématopoïétiques et intestinales induites par les radiations chez la souris . Le prétraitement avec ces composés a amélioré la survie des souris exposées à une dose létale de radiations .

Défense antioxydante

Ces composés diminuent le stress oxydatif et nitrosatif en améliorant le système de défense antioxydant et en réduisant le contenu en oxyde nitrique ainsi que celui en peroxynitrite .

Atténuation des dommages à l'ADN

Le composé et ses dérivés atténuent les dommages à l'ADN induits par les radiations, comme évalué par le test de la comète .

Inhibiteurs de la synthase d'oxyde nitrique

Le composé et ses dérivés ont été synthétisés et testés pour leur activité inhibitrice de la synthase d'oxyde nitrique (NOS) .

Mécanisme D'action

Target of Action

It has been found that similar thiazine derivatives can act as inhibitors of nitric oxide synthase .

Mode of Action

Nitric oxide is a reactive nitrogen species that can cause damage to biological molecules and affect their physiological functions .

Biochemical Pathways

It is known that nitric oxide synthase plays a crucial role in various biochemical pathways, including the regulation of vascular tone, neurotransmission, and immune response .

Pharmacokinetics

A complex of zinc with a similar thiazine derivative was found to exhibit insufficient stability in aqueous and physiological saline solutions but was stable in alcohol .

Result of Action

Similar thiazine derivatives have been found to have protective effects against radiation-induced hematopoietic and intestinal injury in mice .

Action Environment

It is known that the stability of similar thiazine derivatives can be influenced by the solvent used, with increased stability observed in alcohol compared to aqueous and physiological saline solutions .

Analyse Biochimique

Biochemical Properties

N-Phenyl-5,6-dihydro-4H-1,3-thiazin-2-amine plays a significant role in biochemical reactions due to its ability to interact with various enzymes and proteins. It has been observed to bind with certain enzymes, influencing their activity. For instance, it can act as an inhibitor for specific enzymes, thereby modulating biochemical pathways. The interactions between N-Phenyl-5,6-dihydro-4H-1,3-thiazin-2-amine and these biomolecules are primarily based on its structural compatibility and the presence of functional groups that facilitate binding .

Cellular Effects

N-Phenyl-5,6-dihydro-4H-1,3-thiazin-2-amine has notable effects on different types of cells and cellular processes. It can influence cell signaling pathways, leading to alterations in gene expression and cellular metabolism. For example, the compound may affect the phosphorylation status of certain proteins, thereby impacting signal transduction pathways. Additionally, N-Phenyl-5,6-dihydro-4H-1,3-thiazin-2-amine can modulate the expression of genes involved in metabolic processes, leading to changes in cellular energy production and utilization .

Molecular Mechanism

The molecular mechanism of action of N-Phenyl-5,6-dihydro-4H-1,3-thiazin-2-amine involves its binding interactions with biomolecules. The compound can bind to specific sites on enzymes, either inhibiting or activating their function. This binding can lead to conformational changes in the enzyme structure, affecting its catalytic activity. Additionally, N-Phenyl-5,6-dihydro-4H-1,3-thiazin-2-amine can influence gene expression by interacting with transcription factors or other regulatory proteins, thereby modulating the transcriptional activity of target genes .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of N-Phenyl-5,6-dihydro-4H-1,3-thiazin-2-amine can change over time. The stability of the compound is a crucial factor, as it can degrade under certain conditions, leading to a decrease in its efficacy. Long-term studies have shown that N-Phenyl-5,6-dihydro-4H-1,3-thiazin-2-amine can have sustained effects on cellular function, although the extent of these effects may diminish over time due to degradation or metabolic processing .

Dosage Effects in Animal Models

The effects of N-Phenyl-5,6-dihydro-4H-1,3-thiazin-2-amine vary with different dosages in animal models. At lower doses, the compound may exhibit beneficial effects, such as enzyme inhibition or activation, without causing significant toxicity. At higher doses, N-Phenyl-5,6-dihydro-4H-1,3-thiazin-2-amine can lead to adverse effects, including toxicity and disruption of normal cellular functions. Threshold effects have been observed, where a certain dosage level is required to achieve the desired biochemical response .

Metabolic Pathways

N-Phenyl-5,6-dihydro-4H-1,3-thiazin-2-amine is involved in various metabolic pathways. It interacts with enzymes and cofactors that facilitate its conversion into different metabolites. These interactions can affect metabolic flux and the levels of specific metabolites within the cell. The compound’s involvement in these pathways highlights its potential impact on cellular metabolism and energy production .

Transport and Distribution

The transport and distribution of N-Phenyl-5,6-dihydro-4H-1,3-thiazin-2-amine within cells and tissues are mediated by specific transporters and binding proteins. These molecules facilitate the movement of the compound across cellular membranes and its accumulation in certain cellular compartments. The localization of N-Phenyl-5,6-dihydro-4H-1,3-thiazin-2-amine within cells can influence its activity and function, as it may interact with different biomolecules depending on its distribution .

Subcellular Localization

N-Phenyl-5,6-dihydro-4H-1,3-thiazin-2-amine exhibits specific subcellular localization patterns, which can affect its activity and function. The compound may be directed to particular compartments or organelles within the cell through targeting signals or post-translational modifications. This localization can enhance its interactions with specific biomolecules and modulate its biochemical effects .

Propriétés

IUPAC Name |

N-phenyl-5,6-dihydro-4H-1,3-thiazin-2-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H12N2S/c1-2-5-9(6-3-1)12-10-11-7-4-8-13-10/h1-3,5-6H,4,7-8H2,(H,11,12) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ITMNZMYUHMBOMN-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN=C(SC1)NC2=CC=CC=C2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H12N2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30345597 | |

| Record name | N-Phenyl-5,6-dihydro-4H-1,3-thiazin-2-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30345597 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

192.28 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

3420-40-4 | |

| Record name | N-Phenyl-5,6-dihydro-4H-1,3-thiazin-2-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30345597 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

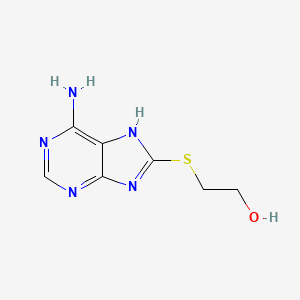

![9-Chloro-2,3-dihydro-1H-cyclopenta[b]quinoline](/img/structure/B1297647.png)